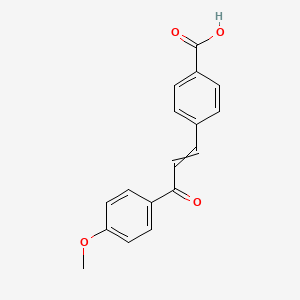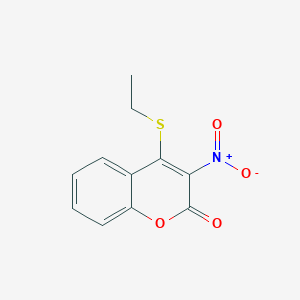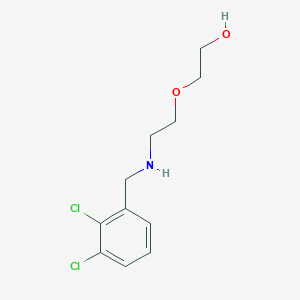
4-Carboxy-4'-methoxychalcone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Carboxy-4’-methoxychalcone is a derivative of chalcone, a naturally occurring compound belonging to the flavonoid family. Chalcones are characterized by their open-chain structure consisting of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. The presence of a carboxyl group at the 4-position and a methoxy group at the 4’-position in 4-Carboxy-4’-methoxychalcone enhances its chemical reactivity and potential biological activities .
Preparation Methods
The synthesis of 4-Carboxy-4’-methoxychalcone typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out by reacting an aryl aldehyde with an aryl methyl ketone in the presence of an alcoholic alkali. The reaction conditions often include the use of ethanol or methanol as the solvent and sodium hydroxide or potassium hydroxide as the base . Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
4-Carboxy-4’-methoxychalcone undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or quinones.
Reduction: Reduction reactions using reagents like sodium borohydride or lithium aluminum hydride can convert the α,β-unsaturated carbonyl system to saturated alcohols.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, especially in the presence of activating groups like the methoxy group. Common reagents include halogens and nitrating agents.
Cyclization: Chalcones can undergo cyclization reactions to form various heterocyclic compounds, such as flavones and isoxazoles.
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of other flavonoid derivatives and heterocyclic compounds.
Mechanism of Action
The biological activities of 4-Carboxy-4’-methoxychalcone are attributed to its ability to interact with various molecular targets and pathways. The α,β-unsaturated carbonyl system can act as a Michael acceptor, allowing the compound to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can inhibit the activity of enzymes such as xanthine oxidase, leading to anti-inflammatory and antioxidant effects . Additionally, the compound can modulate signaling pathways involved in cell proliferation and apoptosis, contributing to its anticancer properties .
Comparison with Similar Compounds
4-Carboxy-4’-methoxychalcone can be compared with other chalcone derivatives, such as:
4-Hydroxychalcone: Lacks the methoxy group, resulting in different reactivity and biological activities.
4-Methoxychalcone: Lacks the carboxyl group, affecting its solubility and interaction with biological targets.
4-Carboxychalcone: Lacks the methoxy group, leading to variations in its chemical and biological properties.
Properties
Molecular Formula |
C17H14O4 |
|---|---|
Molecular Weight |
282.29 g/mol |
IUPAC Name |
4-[3-(4-methoxyphenyl)-3-oxoprop-1-enyl]benzoic acid |
InChI |
InChI=1S/C17H14O4/c1-21-15-9-7-13(8-10-15)16(18)11-4-12-2-5-14(6-3-12)17(19)20/h2-11H,1H3,(H,19,20) |
InChI Key |
GQUJUYRCDKOOAM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-(4-benzylpiperazin-1-yl)-3-[(furan-2-ylcarbonyl)amino]benzoate](/img/structure/B12480921.png)

![Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(2-chloro-4-nitrophenyl)carbonyl]amino}benzoate](/img/structure/B12480931.png)

![N~2~-(3-chloro-4-fluorophenyl)-N~2~-(phenylsulfonyl)-N-[3-(propan-2-yloxy)propyl]glycinamide](/img/structure/B12480940.png)
![Propyl 5-{[(3-butoxyphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12480942.png)
![N-methyl-N-(2-{[4-(phenylsulfonyl)piperazin-1-yl]carbonyl}phenyl)benzenesulfonamide](/img/structure/B12480949.png)

![2-({3-Chloro-5-ethoxy-4-[(4-methylbenzyl)oxy]benzyl}amino)-1-phenylethanol](/img/structure/B12480962.png)
![2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-diethylacetamide](/img/structure/B12480964.png)
![4-Chloro-3-({[(2,4-dichlorobenzyl)sulfanyl]acetyl}amino)benzoic acid](/img/structure/B12480975.png)
![Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-chloro-2-methylphenoxy)acetyl]amino}benzoate](/img/structure/B12480978.png)
![2-(2,4-Dichlorophenyl)-7-(2-methylbutan-2-yl)-1,2,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4-ol](/img/structure/B12480980.png)
![Ethyl 5-{[(3-butoxyphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12480985.png)
